molecular formula C21H21N5 B3001920 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine CAS No. 380194-18-3

2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine

Cat. No. B3001920
CAS RN: 380194-18-3
M. Wt: 343.434
InChI Key: YAJOVMHVQDVXIT-UHFFFAOYSA-N
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Description

The compound “2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In the case of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, it reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .


Chemical Reactions Analysis

The compound can undergo acylation reactions with carboxylic acid anhydrides and chlorides . The products of these reactions depend on the conditions and the nature of the acylating agent .

Scientific Research Applications

Analgesic Properties

Research has explored the analgesic properties of derivatives related to 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine. A study found that compounds synthesized in this series displayed analgesic activity, confirming the structure-activity relationship for these compounds (Demchenko et al., 2018).

Regioselectivity in Cyclization

The regioselectivity of cyclization reactions involving compounds related to 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine has been studied. Quantum chemical calculations and physico-chemical studies confirmed that the cyclization reaction is regioselective, leading to the formation of thermodynamically advantageous isomers (Perekhoda et al., 2017).

Herbicidal Activities

Compounds similar to 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine have been synthesized and evaluated for their herbicidal activities against plants like rape and barnyard grass. Some synthesized compounds showed moderate herbicidal activity against rape (Wang et al., 2006).

Antimicrobial Activity

Research on derivatives of 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine has revealed broad-spectrum antimicrobial activity. Some derivatives were found to be active against strains like S. aureus and C. albicans, with activity comparable to certain antibiotics (Demchenko et al., 2021).

Anxiolytic Activity

Studies have been conducted on derivatives related to 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine for anxiolytic activity. These derivatives showed promising results in preclinical models, suggesting potential for development as anxiolytic agents (Demchenko et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-triazoles . Additionally, further studies could be conducted to optimize its synthesis and to explore its reactivity with other chemical agents.

Mechanism of Action

Target of Action

The primary targets of the compound “2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine” are currently unknown. The compound belongs to the class of 1,2,4-triazolo azepines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

Compounds in the 1,2,4-triazolo azepine class are known to interact with various biological targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Based on the reported pharmacological activities of related 1,2,4-triazolo azepines , it can be hypothesized that this compound may affect multiple biochemical pathways related to inflammation, oxidative stress, viral replication, and cancer progression.

Result of Action

Based on the reported pharmacological activities of related 1,2,4-triazolo azepines , it can be hypothesized that this compound may have potential therapeutic effects in various disease conditions.

properties

IUPAC Name

2-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c22-20-18-7-4-3-6-16(18)14-26(20)17-11-9-15(10-12-17)21-24-23-19-8-2-1-5-13-25(19)21/h3-4,6-7,9-12,22H,1-2,5,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJOVMHVQDVXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N4CC5=CC=CC=C5C4=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine

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